2-{[(4-Chlorophenyl)sulfonyl]amino}-3-(4-cyanophenyl)propanoic acid
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Description
“2-{[(4-Chlorophenyl)sulfonyl]amino}-3-(4-cyanophenyl)propanoic acid” is a chemical compound with the molecular formula C9H10ClNO4S and a molecular weight of 263.7 . It is a product used for proteomics research .
Molecular Structure Analysis
The molecular structure of “2-{[(4-Chlorophenyl)sulfonyl]amino}-3-(4-cyanophenyl)propanoic acid” is represented by the formula C9H10ClNO4S . This indicates that the molecule is composed of 9 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom .Scientific Research Applications
Antiviral Activity
The compound 2-{[(4-Chlorophenyl)sulfonyl]amino}-3-(4-cyanophenyl)propanoic acid and its derivatives have been investigated for their antiviral activities. For instance, a study synthesized derivatives of a similar structure, demonstrating antiviral activity against the tobacco mosaic virus (Chen et al., 2010).
Crystal Engineering
These compounds have also been used in crystal engineering. A study on baclofen, a related compound, explored the crystal structure, thermal analysis, and X-ray analysis of its multicomponent crystals, indicating potential applications in this field (Báthori & Kilinkissa, 2015).
Thromboxane Receptor Antagonism
The derivatives have been used in the synthesis of thromboxane A2 prostanoid receptor antagonists, with potential implications in antithromboxane therapies (Wang et al., 2014).
Antimicrobial Activity
Some derivatives have shown significant antimicrobial and antifungal activities. A study synthesized (4-oxo-thiazolidinyl) sulfonamides bearing quinazolin-4(3H)ones, which exhibited remarkable antibacterial and antifungal activities (Patel et al., 2010).
Polymer Modification
These compounds have been used in the functional modification of polymers. For example, poly vinyl alcohol/acrylic acid hydrogels were modified using various amine compounds, including derivatives of the compound , enhancing their thermal stability and biological activity (Aly & El-Mohdy, 2015).
properties
IUPAC Name |
2-[(4-chlorophenyl)sulfonylamino]-3-(4-cyanophenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O4S/c17-13-5-7-14(8-6-13)24(22,23)19-15(16(20)21)9-11-1-3-12(10-18)4-2-11/h1-8,15,19H,9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWGEDGWRDSTIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-Chlorophenyl)sulfonyl]amino}-3-(4-cyanophenyl)propanoic acid |
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